4-Ethoxy-3-Methoxyphenylacetonitrile

Physicochemical characterization Solid-phase handling Crystallization optimization

Synthesizing 3-methoxy-4-ethoxyphenylacetic acid derivatives via multi-step routes compromises atom economy and extends timelines. 4-Ethoxy-3-Methoxyphenylacetonitrile (CAS 103796-52-7) is a validated single-step solution. • Latent carboxylic acid synthon: alkaline hydrolysis yields 75-80% of the target acid in one step (US Patent 2,817,681). • mp 54-56 °C enables ambient-temperature solid handling-avoids the near-room-temperature softening risk of the 3,4-diethoxy analog (mp 33-35 °C). • ≥98% purity with bp 310.8 °C supports vacuum distillation at accessible reduced pressures for kilo-scale purification.

Molecular Formula C11H13NO2
Molecular Weight 191.23 g/mol
CAS No. 103796-52-7
Cat. No. B027199
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Ethoxy-3-Methoxyphenylacetonitrile
CAS103796-52-7
Synonyms4-ETHOXY-3-METHOXYPHENYLACETONITRILE
Molecular FormulaC11H13NO2
Molecular Weight191.23 g/mol
Structural Identifiers
SMILESCCOC1=C(C=C(C=C1)CC#N)OC
InChIInChI=1S/C11H13NO2/c1-3-14-10-5-4-9(6-7-12)8-11(10)13-2/h4-5,8H,3,6H2,1-2H3
InChIKeyGRTNZZWHXYRVDL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Ethoxy-3-Methoxyphenylacetonitrile (CAS 103796-52-7): Procurement-Grade Phenylacetonitrile Building Block with Differentiated Alkoxy Substitution


4-Ethoxy-3-Methoxyphenylacetonitrile (CAS 103796-52-7) belongs to the substituted phenylacetonitrile class, featuring a 3-methoxy-4-ethoxy substitution pattern on the aromatic ring . This specific alkoxy arrangement imparts a distinct melting point of 54–56 °C, a boiling point of 310.8 °C at 760 mmHg, and a density of 1.061 g/cm³ . The nitrile functionality enables conversion to the corresponding phenylacetic acid derivative—a transformation documented in US Patent 2,817,681 with a demonstrated 75–80% hydrolysis yield . These properties position the compound as a synthetically versatile intermediate where the mixed ethoxy/methoxy pattern offers physicochemical behavior not achievable with symmetrical dimethoxy or diethoxy analogs.

Why 4-Ethoxy-3-Methoxyphenylacetonitrile Cannot Be Interchanged with 3,4-Dimethoxy, 3,4-Diethoxy, or 4-Methoxy Analogs


Within the phenylacetonitrile family, even modest changes to the alkoxy substitution pattern produce substantial shifts in key procurement-relevant properties. Replacing the 4-ethoxy-3-methoxy motif with a 3,4-dimethoxy arrangement elevates the melting point from 54–56 °C to 62–65 °C, altering solid-phase handling and recrystallization behavior . The 3,4-diethoxy variant melts at only 33–35 °C—nearly a room-temperature solid—which complicates long-term storage and weighing accuracy . The monosubstituted 4-methoxy analog is a liquid at ambient temperature (mp 8 °C), requiring entirely different containment and transfer protocols . Moreover, the positional isomer 3-ethoxy-4-methoxyphenylacetonitrile exhibits a melting point of 58–60 °C, a 4 °C offset that can shift optimal crystallization conditions and impact purity profiles in regulated synthetic sequences . These quantitative differences mean that direct substitution without re-validation of physical handling, solvent systems, and purification protocols introduces unacceptable risk in both research and scaled production workflows.

Quantitative Differentiation Evidence for 4-Ethoxy-3-Methoxyphenylacetonitrile Against Closest Analogs


Melting Point Differentiation: 4-Ethoxy-3-Methoxy vs. 3,4-Dimethoxy, 3,4-Diethoxy, and the Positional Isomer

The melting point of 4-ethoxy-3-methoxyphenylacetonitrile (54–56 °C) is 6–10 °C lower than that of 3,4-dimethoxyphenylacetonitrile (62–65 °C) , approximately 20 °C higher than 3,4-diethoxyphenylacetonitrile (33–35 °C) , and 2–6 °C lower than the positional isomer 3-ethoxy-4-methoxyphenylacetonitrile (58–60 °C) . This intermediate melting range places the target compound in a thermal window that facilitates melt-processing techniques while retaining convenient ambient-temperature solid handling, a balance not offered by any single comparator.

Physicochemical characterization Solid-phase handling Crystallization optimization

Boiling Point at Atmospheric Pressure: Volatility Ranking Across the Alkoxy Series

At 760 mmHg, 4-ethoxy-3-methoxyphenylacetonitrile boils at 310.8 °C, compared to approximately 286–287 °C for 4-methoxyphenylacetonitrile and an estimated 319–325 °C for 3,4-dimethoxy- and 3,4-diethoxyphenylacetonitrile . The target compound occupies a mid-range boiling point that reduces the energy input required for vacuum distillation relative to the heavier 3,4-diethoxy analog (estimated boiling point 325.6 °C at 760 mmHg) while offering sufficient thermal stability for high-temperature reaction conditions that would challenge the lower-boiling 4-methoxy analog.

Distillation Purification Thermal stability

Hydrolysis Yield to Phenylacetic Acid: A Validated Synthetic Transformation with 75–80% Yield

US Patent 2,817,681 demonstrates that 3-methoxy-4-ethoxyphenylacetonitrile (the target compound) undergoes alkaline hydrolysis to 3-methoxy-4-ethoxyphenylacetic acid with a reproducible yield of 75–80% based on the nitrile charged . This yield benchmark provides a procurement-relevant performance metric: the nitrile serves as a direct precursor to a phenylacetic acid derivative of established synthetic utility. While analogous hydrolysis of 3,4-dimethoxyphenylacetonitrile is documented within the same patent, the specific yield data are reported for the target compound under standardized conditions (NaOH, reflux, ~120 °C initiation), enabling direct comparison with alternative phenylacetonitrile hydrolysis protocols.

Nitrile hydrolysis Phenylacetic acid synthesis Process chemistry

Density and Refractive Index: Physical Property Fingerprint for Identity Confirmation and Purity Assessment

The density of 4-ethoxy-3-methoxyphenylacetonitrile is 1.061 g/cm³, with a refractive index of 1.508 . This density is measurably higher than that of 3,4-diethoxyphenylacetonitrile (1.043 g/cm³) and lower than that of 4-methoxyphenylacetonitrile (1.085 g/cm³) , while nearly identical to the positional isomer 3-ethoxy-4-methoxyphenylacetonitrile (1.061 g/cm³) . The density difference of 0.018 g/cm³ versus the 3,4-diethoxy analog is sufficient for rapid identity confirmation via simple pycnometry or digital densitometry, providing a low-cost orthogonal check against mislabeling when both compounds are present in the same laboratory inventory.

Quality control Identity testing Material characterization

High-Confidence Application Scenarios for 4-Ethoxy-3-Methoxyphenylacetonitrile Based on Quantitative Differentiation Evidence


Synthesis of 3-Methoxy-4-Ethoxyphenylacetic Acid via High-Yield Nitrile Hydrolysis (75–80%)

Procurement of 4-ethoxy-3-methoxyphenylacetonitrile is directly justified when the synthetic target is 3-methoxy-4-ethoxyphenylacetic acid or its derivatives. US Patent 2,817,681 provides a validated alkaline hydrolysis protocol yielding 75–80% of the acid in a single step . This transformation avoids multi-step alternative routes and leverages the nitrile as a latent carboxylic acid synthon, reducing step count and improving overall atom economy in medicinal chemistry programs targeting phenylacetic acid scaffolds.

Crystallization and Solid-Form Screening Enabled by a 54–56 °C Melting Point

The intermediate melting point of 54–56 °C places 4-ethoxy-3-methoxyphenylacetonitrile in a favorable thermal zone for melt-crystallization and solid-form screening studies. Unlike the 3,4-diethoxy analog (mp 33–35 °C), which risks softening during ambient-temperature handling, and the 3,4-dimethoxy analog (mp 62–65 °C), which requires higher melt temperatures, the target compound enables gentler thermal cycling during polymorph screening and co-crystal formation experiments.

Distillation-Based Purification Scale-Up Leveraging a 310.8 °C Atmospheric Boiling Point

With a boiling point of 310.8 °C at 760 mmHg , 4-ethoxy-3-methoxyphenylacetonitrile is amenable to vacuum distillation at industrially accessible reduced pressures without approaching decomposition temperatures as rapidly as the 3,4-diethoxy analog (estimated bp 325.6 °C). For process chemists selecting a phenylacetonitrile building block for kilo-scale synthesis, the ~15 °C lower boiling point relative to the diethoxy variant translates to lower energy costs and reduced thermal stress during purification.

Inventory Cross-Verification via Density Fingerprinting (1.061 g/cm³ vs. 1.043 g/cm³ for Diethoxy Analog)

In multi-compound laboratory inventories where both 4-ethoxy-3-methoxyphenylacetonitrile and its 3,4-diethoxy analog are stored, the density difference of 0.018 g/cm³ (1.061 vs. 1.043 g/cm³) provides a rapid, instrument-based identity confirmation. This orthogonal check complements spectroscopic methods and is particularly valuable in regulated GMP environments where material traceability and identity verification are mandatory before use.

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